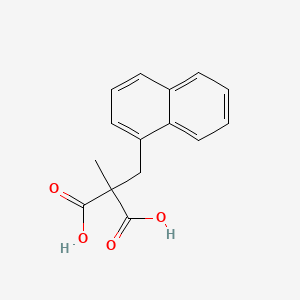
Methyl(naphthalen-1-ylmethyl)propanedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl(naphthalen-1-ylmethyl)propanedioic acid is a chemical compound with the molecular formula C15H14O4 It is a derivative of propanedioic acid, featuring a naphthalene ring attached to the propanedioic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(naphthalen-1-ylmethyl)propanedioic acid typically involves the reaction of naphthalene derivatives with malonic acid or its esters. One common method is the alkylation of malonic acid derivatives with naphthalen-1-ylmethyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity compounds suitable for various applications.
化学反应分析
Types of Reactions
Methyl(naphthalen-1-ylmethyl)propanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce nitro, sulfonyl, or other functional groups onto the naphthalene ring.
科学研究应用
Methyl(naphthalen-1-ylmethyl)propanedioic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Methyl(naphthalen-1-ylmethyl)propanedioic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. For example, it may bind to active sites of enzymes, altering their activity and influencing metabolic processes. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Methyl(naphthalen-1-ylmethyl)propanedioic acid can be compared with other similar compounds such as:
Malonic acid: A simpler dicarboxylic acid with similar reactivity but lacking the naphthalene ring.
Naphthalene derivatives: Compounds like naphthalene-1-carboxylic acid or naphthalene-2-carboxylic acid, which share the naphthalene core but differ in functional groups.
Propanedioic acid derivatives: Compounds like diethyl malonate or dimethyl malonate, which have similar reactivity but different substituents.
The uniqueness of this compound lies in its combination of the naphthalene ring and the propanedioic acid backbone, providing distinct chemical and physical properties that can be leveraged in various applications.
属性
CAS 编号 |
4512-61-2 |
|---|---|
分子式 |
C15H14O4 |
分子量 |
258.27 g/mol |
IUPAC 名称 |
2-methyl-2-(naphthalen-1-ylmethyl)propanedioic acid |
InChI |
InChI=1S/C15H14O4/c1-15(13(16)17,14(18)19)9-11-7-4-6-10-5-2-3-8-12(10)11/h2-8H,9H2,1H3,(H,16,17)(H,18,19) |
InChI 键 |
LOOMLJQVFZAXDN-UHFFFAOYSA-N |
规范 SMILES |
CC(CC1=CC=CC2=CC=CC=C21)(C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


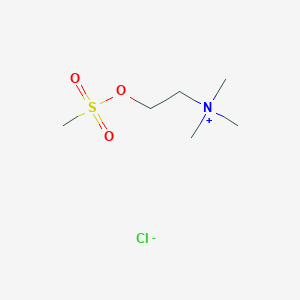
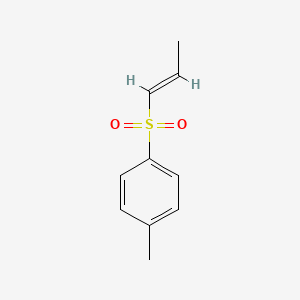
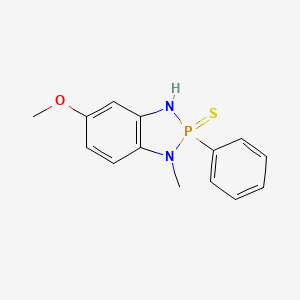
![1,3,4,6-Tetra-o-acetyl-2-deoxy-2-[(2,4-dinitrophenyl)amino]hexopyranose](/img/structure/B14161280.png)
![4,4'-(1-Methylethylidene)bis[2,6-bis[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]phenol](/img/structure/B14161281.png)
![N-(6-methoxy-1-propylpyrazolo[3,4-b]quinolin-3-yl)-2-methylpropanamide](/img/structure/B14161289.png)
![2-[3-(4-Chlorophenoxy)-2-hydroxypropyl]isoindole-1,3-dione](/img/structure/B14161290.png)
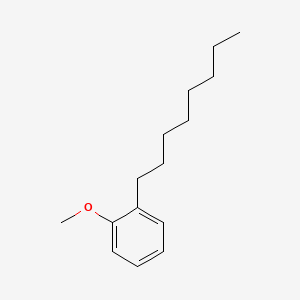
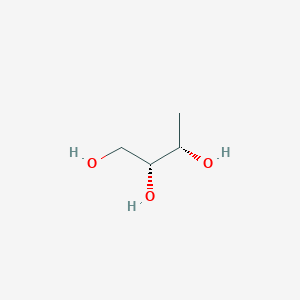
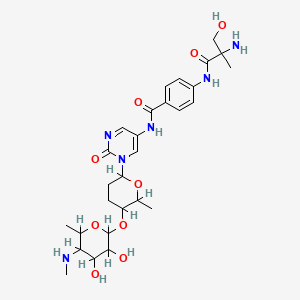
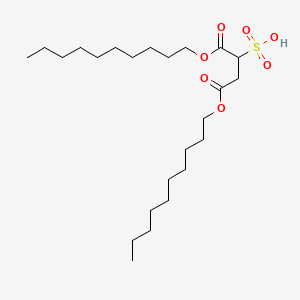
![3-[(3Z)-3-amino-3-hydroxyimino-propyl]sulfanyl-N'-hydroxy-propanamidine](/img/structure/B14161308.png)
![1,3,4,6-Tetra-o-acetyl-2-deoxy-2-[(2,4-dinitrophenyl)amino]hexopyranose](/img/structure/B14161314.png)
![Benzo[c]phenanthren-5-amine](/img/structure/B14161332.png)
